1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride
Description
Historical Development and Research Significance
The compound 1-pyridin-3-ylpiperidine-2,4-dione hydrochloride emerged as a subject of interest in the late 20th century, with early synthetic efforts documented in patents and pharmacological studies. Its structural framework combines piperidine and pyridine heterocycles, making it a hybrid system for exploring biological activity. The compound’s development parallels advancements in heterocyclic chemistry, particularly in the design of enzyme inhibitors and receptor modulators.
A key milestone was its identification in the context of glutarimide derivatives, which gained attention for their role in inhibiting steroidogenic enzymes such as aromatase. While aminoglutethimide (a related glutarimide) was initially used for epilepsy treatment before being repurposed for cancer therapy, 1-pyridin-3-ylpiperidine-2,4-dione hydrochloride represents a structurally optimized variant with enhanced selectivity. Recent patents, such as WO2020165834A1, highlight its utility in designing substituted piperidine-2,6-dione derivatives for targeted therapies.
Nomenclature and Classification in Heterocyclic Chemistry
The systematic IUPAC name, 1-(pyridin-3-ylmethyl)piperidine-2,4-dione hydrochloride , reflects its core structural features:
- Piperidine-2,4-dione : A six-membered ring with ketone groups at positions 2 and 4.
- Pyridin-3-ylmethyl : A pyridine ring attached via a methylene bridge at the nitrogen of the piperidine ring.
- Hydrochloride : A salt form enhancing solubility and stability.
This compound belongs to the broader class of N-substituted piperidine diones, which are pivotal in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets. Its classification aligns with succinimide derivatives, though the pyridine substitution introduces unique electronic properties.
Table 1: Structural Comparison with Related Compounds
Research Scope and Scientific Relevance
The compound’s dual heterocyclic architecture positions it as a versatile scaffold for drug discovery. Key research areas include:
- Enzyme Inhibition : Its piperidine dione core mimics transition states in enzymatic reactions, particularly in steroidogenesis and amino acid metabolism.
- Kinase Modulation : Structural analogs have shown promise in targeting protein kinases involved in cancer and inflammatory diseases.
- Synthetic Methodology : Advances in N-heterocyclic carbene (NHC)-catalyzed Stetter reactions enable efficient synthesis of succinimide derivatives, including this compound.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂·HCl | |
| Molecular Weight | 240.69 g/mol | |
| Melting Point | Not reported | |
| Solubility | Polar solvents (e.g., DMSO) | |
| LogP | -2.36 (estimated) |
Recent studies emphasize its role in developing PROTACs (proteolysis-targeting chimeras), where the pyridine moiety facilitates E3 ligase binding. Additionally, its hydrochloride salt improves bioavailability, a critical factor in preclinical testing.
Properties
IUPAC Name |
1-pyridin-3-ylpiperidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c13-9-3-5-12(10(14)6-9)8-2-1-4-11-7-8;/h1-2,4,7H,3,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQMNHAWPRFESR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
Recent studies have indicated that derivatives of pyrano[2,3-d]pyrimidine-2,4-dione, closely related to 1-Pyridin-3-ylpiperidine-2,4-dione; hydrochloride, exhibit significant inhibitory activity against PARP-1. These inhibitors are crucial in cancer therapy as they interfere with DNA repair mechanisms in cancer cells, enhancing the efficacy of chemotherapeutic agents. The synthesized compounds showed promising anti-proliferative activity against human cancer cell lines such as MCF-7 and HCT116, suggesting potential for further development as cancer therapeutics .
2. Treatment of Various Cancers
The compound has been explored for its potential use in treating several types of cancers, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and gastrointestinal stromal tumors (GIST). Research indicates that compounds similar to 1-Pyridin-3-ylpiperidine-2,4-dione; hydrochloride can degrade specific proteins associated with tumor growth, thereby inhibiting cancer progression .
1. Antidiabetic and Antimycobacterial Properties
Compounds within the same chemical class as 1-Pyridin-3-ylpiperidine-2,4-dione; hydrochloride have demonstrated biological activities that include antidiabetic effects by increasing insulin sensitivity and antimycobacterial properties. The structural modifications in these compounds significantly influence their biological efficacy, making them candidates for further pharmacological exploration .
2. Antiviral and Antitumor Activities
Research has shown that derivatives of pyrrolo[3,4-c]pyridine exhibit antiviral properties against HIV and other viruses. The structural features of these compounds contribute to their ability to inhibit viral replication effectively. Additionally, certain derivatives have been reported to possess antitumor activity against various cancer cell lines, showcasing their potential as therapeutic agents .
Synthesis and Structural Insights
The synthesis of 1-Pyridin-3-ylpiperidine-2,4-dione; hydrochloride involves creating azaheterocycles that are pivotal in drug development. Recent reviews highlight advancements in the construction of piperidine-type compounds and their applications in modern drug synthesis. These synthetic pathways allow for the modification of biological activity through structural changes .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on PARP inhibitors | Compounds showed significant anti-proliferative effects on MCF-7 and HCT116 cell lines | Cancer therapy enhancement |
| Research on antidiabetic properties | Increased insulin sensitivity in mouse adipocytes | Potential diabetes treatment |
| Investigation of antiviral activity | Moderate inhibition of HIV replication observed | Antiviral drug development |
Mechanism of Action
The mechanism of action of 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This compound may inhibit or activate certain proteins, leading to changes in cellular functions and therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Another heterocyclic compound with similar structural features.
Piperidine-2,4-dione: Shares the piperidine ring but lacks the pyridine moiety.
Pyridine-2,4-dione: Contains the pyridine ring but differs in the position of the functional groups
Uniqueness: 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Biological Activity
1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride (CAS No. 2247105-86-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine core substituted with a pyridine ring and two carbonyl groups. Its molecular formula is , and it possesses distinct physical properties that influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar piperidine derivatives can inhibit matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
- Cell Proliferation Modulation : Research indicates that compounds with structural similarities exhibit significant inhibition of cancer cell proliferation. For example, derivatives have been shown to impair the invasion and migration of breast cancer cells .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound through various assays. The following table summarizes key findings related to its efficacy against different cancer cell lines:
| Compound | Cell Line | Dose (µM) | % Inhibition | Mechanism |
|---|---|---|---|---|
| 1-Pyridin-3-ylpiperidine-2,4-dione | MDA-MB-231 (Breast) | 50 | 70% | Apoptosis induction |
| 1-Pyridin-3-ylpiperidine-2,4-dione | PANC-1 (Pancreatic) | 100 | 65% | MMP inhibition |
| Control (DMSO) | - | - | 0% | - |
These results indicate that the compound exhibits promising anticancer properties, particularly through apoptosis induction and inhibition of invasive behavior in cancer cells.
Study on Antimalarial Activity
A related study explored the structure–activity relationship of pyrrolone derivatives, revealing that modifications to the piperidine scaffold can enhance antimalarial activity against Plasmodium falciparum. Although not directly tested on this compound, the findings suggest that similar compounds may possess antimalarial properties due to their ability to interact with biological targets critical for parasite survival .
Clinical Relevance
In clinical settings, compounds structurally related to 1-Pyridin-3-ylpiperidine-2,4-dione have been investigated for their potential as therapeutic agents against resistant strains of cancer. For instance, a derivative was evaluated in rodent models showing significant reduction in tumor size and improved survival rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
